4-(1{H}-tetrazol-5-yl)benzene-1,2-diol
Description
Significance of Tetrazole and Benzene-1,2-diol Moieties in Organic and Inorganic Chemistry
The benzene-1,2-diol moiety , commonly known as catechol, consists of a benzene (B151609) ring with two hydroxyl groups on adjacent carbon atoms. wikipedia.orgdrugbank.com These hydroxyl groups are weakly acidic and can be deprotonated to form phenolate (B1203915) ions. wikipedia.org Catechols are important structural units in a variety of organic compounds and are known for their versatile biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai Their ability to chelate metals is also a well-documented characteristic, contributing to their diverse applications. ontosight.ai
Historical Context and Evolution of Research on Tetrazole-Bearing Phenolic Compounds
The first synthesis of a tetrazole derivative was reported in 1885 by the Swedish chemist J.A. Bladin. nih.govhilarispublisher.com Since then, research into tetrazole chemistry has expanded significantly, particularly in the realm of medicinal chemistry. nih.gov The recognition of the tetrazole group as a metabolically stable isostere for the carboxylic acid function has been a primary driver for continuous research in this area. lifechemicals.com
The exploration of tetrazole-bearing phenolic compounds has evolved as chemists sought to combine the beneficial properties of both moieties. Research has focused on synthesizing derivatives that could act as novel therapeutic agents. For instance, studies on tetrazole derivatives bearing bisphenol structures have been conducted to develop potential replacements for industrial chemicals with endocrine-disrupting properties. nih.gov The synthesis of various tetrazole-containing heterocyclic compounds has been a subject of interest, with researchers exploring their potential as antimicrobial and antifungal agents. rsc.orgresearchgate.net The development of efficient synthetic methods, including multicomponent reactions, has further accelerated the discovery of new tetrazole-based compounds with diverse functionalities. acs.orgbeilstein-journals.orgrug.nl
Scope and Research Trajectory of 4-(1H-Tetrazol-5-yl)benzene-1,2-diol within Current Chemical Disciplines
The specific compound 4-(1H-tetrazol-5-yl)benzene-1,2-diol combines the bioisosteric properties of the tetrazole ring with the metal-chelating and redox-active nature of the catechol group. While extensive research specifically on this molecule is not widely published, its structure suggests several promising avenues for future investigation.
In medicinal chemistry , this compound could be explored for its potential as an antimicrobial, antiviral, or anticancer agent, leveraging the known biological activities of both tetrazoles and catechols. hilarispublisher.comontosight.airesearchgate.net Its ability to chelate metal ions could be relevant in the design of enzyme inhibitors. acs.org
In materials science , the compound's structure is conducive to the formation of coordination polymers and metal-organic frameworks (MOFs). lifechemicals.com The nitrogen atoms of the tetrazole ring and the oxygen atoms of the catechol group provide multiple coordination sites for metal ions. lifechemicals.com Such materials could have applications in gas storage, catalysis, and as sensory materials.
Future research will likely focus on the development of efficient and scalable synthetic routes to 4-(1H-tetrazol-5-yl)benzene-1,2-diol and its derivatives. Detailed studies of its physicochemical properties, including its pKa, redox potential, and coordination chemistry, will be crucial for unlocking its full potential in various scientific disciplines.
Structure
3D Structure
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c12-5-2-1-4(3-6(5)13)7-8-10-11-9-7/h1-3,12-13H,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLZQXCQTHIPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 1h Tetrazol 5 Yl Benzene 1,2 Diol and Analogues
Direct Synthesis Approaches to the Tetrazole Ring System
The direct formation of the tetrazole ring is a cornerstone of synthesizing compounds like 4-(1H-tetrazol-5-yl)benzene-1,2-diol. This typically involves the reaction of a nitrile precursor, such as 3,4-dihydroxybenzonitrile, with an azide (B81097) source.
Cycloaddition Reactions from Nitrile Precursors with Azide Sources
The [3+2] cycloaddition reaction between an organic nitrile and an azide is the most proficient route to 5-substituted 1H-tetrazoles. acs.org To overcome the high activation energy of this reaction, various catalytic strategies have been developed. nih.govacs.org
Lewis acid catalysis is a widely employed strategy to accelerate the cycloaddition of nitriles and azides. The Lewis acid activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.org
Zinc(II) Salts: Zinc salts, such as ZnBr₂ and ZnCl₂, are effective catalysts for tetrazole synthesis, often allowing the reaction to proceed in water, which offers significant safety and environmental advantages. organic-chemistry.orgacs.org The use of zinc salts can substantially lower the reaction barrier, leading to a significant rate acceleration. acs.org DFT calculations suggest that the coordination of the nitrile to the zinc ion is the primary factor in catalysis, which lowers the barrier for the azide attack. acs.orgnih.gov This method is compatible with a wide array of functionalized aromatic, heterocyclic, and aliphatic nitriles. organic-chemistry.orgrsc.org
Tin-based Catalysts: Dialkyltin oxides, in conjunction with trimethylsilyl (B98337) azide (TMSN₃), serve as an efficient catalytic system for tetrazole formation. organic-chemistry.orgacs.org Computational studies indicate that both tin/silicon species and organocatalysts function by activating the nitrile substrate. sci-hub.boxresearchgate.net
The following table summarizes representative examples of Lewis acid-catalyzed synthesis of 5-substituted 1H-tetrazoles.
| Catalyst System | Nitrile Substrate | Azide Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnBr₂ | Various aromatic and aliphatic nitriles | NaN₃ | Water | 100-170 | 12-48 h | 80-95 | organic-chemistry.orgacs.org |
| ZnCl₂ | Organic thiocyanates and nitriles | NaN₃ | Isopropanol | 50 | 4 h | Good to excellent | thieme-connect.com |
| Bu₂SnO/TMSN₃ | Benzonitrile | TMSN₃ | Toluene | 110 | 12 h | 95 | organic-chemistry.orgacs.org |
| Sb₂O₃ | Various organic nitriles | NaN₃ | DMF | 120 | 12 h | Good | tandfonline.com |
| CuSO₄·5H₂O | Aryl and alkyl nitriles | NaN₃ | DMSO | Mild | Short | Good to excellent | scielo.br |
Heterogeneous catalysts offer advantages such as ease of separation, reusability, and often milder reaction conditions. Various nanomaterials and supported catalysts have been developed for the synthesis of 5-substituted 1H-tetrazoles.
Cu/C: A copper-on-charcoal (Cu/C) catalyst has been shown to be highly active and reusable for the synthesis of 5-substituted 1H-tetrazoles. nih.govsemanticscholar.org This method can even start from aldehydes, which are converted in situ to nitriles and then undergo cycloaddition with sodium azide. nih.govresearchgate.net The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. nih.govsemanticscholar.org
Other heterogeneous systems include various metal oxide nanoparticles which can possess Lewis acidic sites on their surfaces, such as ZnO nanoparticles. rsc.org Magnetic nanoparticles have also been employed as catalyst supports, allowing for easy magnetic separation and recycling. rsc.org
Below is a table with examples of heterogeneous catalysis in tetrazole synthesis.
| Catalyst | Nitrile Precursor | Azide Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cu/C (from aldehydes) | Benzaldehyde | NaN₃/NH₂OH·HCl | DMSO | 120 | 6 h | 92 | semanticscholar.orgresearchgate.net |
| Fe₃O₄@L-lysine-Pd(0) | Various nitriles | NaN₃ | EtOH | 80 | 4 h | Excellent | rsc.org |
| ZnO nanoparticles | Benzonitrile | NaN₃ | DMF | 130 | 10 h | 91 | rsc.org |
Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times in organic synthesis, including the formation of tetrazoles. acs.orgorganic-chemistry.org Flash heating under microwave conditions can accelerate the conversion of nitriles to tetrazoles from hours or days to mere minutes. acs.orgorganic-chemistry.org This technique is compatible with both solution-phase and solid-supported syntheses and can be integrated into one-pot procedures starting from aryl halides. acs.org The combination of microwave heating with various catalytic systems, such as Lewis acids or organocatalysts, has proven to be highly effective. organic-chemistry.orgorganic-chemistry.org
The following table showcases examples of microwave-assisted tetrazole synthesis.
| Catalyst/Promoter | Nitrile Substrate | Azide Source | Solvent | Power (W) / Temp (°C) | Time (min) | Yield (%) | Reference |
| Pd(PPh₃)₄ (from bromide) | 4-Bromobenzonitrile | Zn(CN)₂ then NaN₃/Et₃N·HCl | DMF | 60 W | 4 + 10 | 95 (one-pot) | acs.org |
| Et₃N·HCl | Inactive nitriles | NaN₃ | DMF | 130°C | 120 | up to 93 | organic-chemistry.org |
| [Cu(phen)(PPh₃)₂]NO₃ | Substituted nitriles | NaN₃ | Green media | 65°C | 15 | Outstanding | nih.gov |
Organocatalysis provides a metal-free alternative for promoting the azide-nitrile cycloaddition. These catalysts are often cheaper, less toxic, and more environmentally benign than their metal-based counterparts.
An effective organocatalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, can be generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride. organic-chemistry.orgorganic-chemistry.org This catalyst activates the nitrile substrate, accelerating the cycloaddition under neutral conditions, often in combination with microwave heating. organic-chemistry.orgorganic-chemistry.org L-proline has also been reported as an efficient, cost-effective, and environmentally friendly catalyst for the synthesis of 5-substituted 1H-tetrazoles from a broad range of nitriles and thiocyanates. organic-chemistry.org
Non-Nitrile Precursor Routes (e.g., from Amides, Thiocyanates)
While nitrile precursors are the most common starting materials, tetrazole rings can also be constructed from other functional groups.
From Amides: Amides can be converted into 1,5-disubstituted or 5-substituted 1H-tetrazoles. osi.lv This transformation often involves the activation of the amide, for example, by converting it to an imidoyl chloride, followed by reaction with an azide source. rug.nl Reagents like diphenyl phosphorazidate (DPPA) can act as both an activator for the amide and as the azide source. organic-chemistry.org
From Thiocyanates: Organic thiocyanates are efficiently converted into the corresponding 5-substituted 1H-tetrazoles in the presence of zinc(II) chloride and sodium azide. organic-chemistry.orgthieme-connect.com This method is advantageous for its mild reaction conditions and short reaction times, and it is suitable for a wide range of substrates. thieme-connect.com
Strategies for Incorporating the Benzene-1,2-diol Moiety
The introduction of the catechol substructure can be achieved either by starting with a protected or unprotected catechol derivative and building the tetrazole ring onto it, or by coupling a pre-formed tetrazole with a suitable catechol partner.
This strategy involves the formation of a carbon-carbon or carbon-heteroatom bond between a functionalized benzene-1,2-diol and a pre-formed tetrazole ring. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, a boronic acid derivative of catechol could be coupled with a halogenated 5-substituted tetrazole, or vice-versa. While direct examples for 4-(1H-tetrazol-5-yl)benzene-1,2-diol are not prevalent in the reviewed literature, the principles of such couplings are well-established for tetrazole functionalization.
Another approach is the N-arylation of 5-substituted tetrazoles. Copper-catalyzed reactions have been shown to be effective for the regioselective N-arylation of tetrazoles using arylboronic acids, and metal-free methods using diaryliodonium salts have also been developed. organic-chemistry.org These methods could potentially be adapted to couple a catechol-containing aryl group to the tetrazole nitrogen, although this would result in an N-substituted analogue rather than the parent 1H-tetrazole directly linked at the 5-position.
Table 1: Examples of Coupling Strategies for Tetrazole Functionalization
| Coupling Type | Reactants | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Palladium-Catalyzed TCC | Malononitrile derivatives, Allyl acetate, Trimethylsilyl azide | Pd(PPh₃)₄ | 2-Allyltetrazoles |
| N-Arylation | 5-Substituted tetrazoles, Arylboronic acids | [Cu(OH)(TMEDA)]₂Cl₂ | 2,5-Disubstituted tetrazoles |
| N-Arylation (Metal-Free) | 5-Substituted-1H-tetrazoles, Diaryliodonium salts | - | 2-Aryl-5-substituted-tetrazoles |
TCC: Three-Component Coupling. Data compiled from multiple sources. organic-chemistry.orgnih.gov
Multi-component reactions (MCRs) offer a convergent and atom-economical pathway to complex molecules like tetrazoles from simple starting materials in a single step. rug.nlnih.govbohrium.com The Ugi-tetrazole four-component reaction (UT-4CR) is a prominent example, combining an oxo component, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, which forms hydrazoic acid in situ) to produce α-aminomethyl tetrazoles. core.ac.uknih.gov
To synthesize 4-(1H-tetrazol-5-yl)benzene-1,2-diol or its analogues via an MCR, one could envision using a catechol-derived starting material. For example, 3,4-dihydroxybenzaldehyde (B13553) could serve as the oxo component in a Passerini-tetrazole reaction or an Ugi-tetrazole reaction. beilstein-journals.org The Passerini-tetrazole reaction involves an aldehyde, an isocyanide, and hydrazoic acid, while the Ugi variation adds an amine component. nih.govbeilstein-journals.org The challenge lies in the compatibility of the unprotected catechol hydroxyl groups with the reaction conditions. Often, protection of the hydroxyl groups (e.g., as methoxy (B1213986) or benzyloxy ethers) is necessary, followed by a deprotection step after the MCR.
Table 2: Representative Multi-Component Reactions for Tetrazole Synthesis
| Reaction Name | Components | Key Features |
|---|---|---|
| Ugi-Tetrazole (UT-4CR) | Oxo component, Amine, Isocyanide, Azide source | High convergence; creates α-aminomethyl tetrazoles. nih.gov |
| Passerini-Tetrazole (P-3CR) | Oxo component, Isocyanide, Azide source | Forms α-acyloxymethyl tetrazoles; fewer components than Ugi. beilstein-journals.org |
| Isocyanide-less UT-4CR | α-Hydroxy oxo-component, 2-Haloamine, Isocyanide, NaN₃ | Allows for subsequent cyclization to form complex heterocycles. core.ac.uk |
Data based on general MCR principles for tetrazole synthesis. core.ac.uknih.govbeilstein-journals.org
Green Chemistry Principles and Sustainable Synthetic Routes
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. benthamdirect.com The synthesis of tetrazoles has evolved to incorporate these green chemistry principles.
A significant advancement has been the move away from toxic tin reagents like tributyltin azide, which was traditionally used for the [3+2] cycloaddition of nitriles but generates hazardous organotin waste. asianpubs.org Greener alternatives involve the use of various catalysts, including copper (II) complexes, which can facilitate the reaction under milder and safer conditions. jchr.org The use of recyclable catalysts and environmentally benign solvents like water, dimethyl sulfoxide (B87167) (DMSO), or polyethylene (B3416737) glycol (PEG) further enhances the sustainability of these methods. jchr.orgresearchgate.net
Energy-efficient techniques such as microwave irradiation and sonochemistry (the use of ultrasound) have also been applied to tetrazole synthesis. researchgate.netguidechem.com These methods can significantly reduce reaction times and improve yields compared to conventional heating. One-pot syntheses and multi-component reactions inherently align with green chemistry principles by reducing the number of synthetic steps and purification processes, thereby minimizing solvent usage and waste generation. bohrium.com
Table 3: Green Chemistry Approaches in Tetrazole Synthesis
| Green Principle | Application in Tetrazole Synthesis | Example / Benefit |
|---|---|---|
| Catalysis | Use of copper sulfate (B86663) pentahydrate or other metal complexes. jchr.org | Replaces stoichiometric toxic reagents, improves efficiency. |
| Safer Solvents | Employing DMSO, water, or PEG-400. jchr.orgresearchgate.net | Reduces use of volatile and hazardous organic solvents. |
| Atom Economy | Multi-component reactions (e.g., Ugi, Passerini). bohrium.com | Incorporates most atoms from reactants into the final product. |
| Energy Efficiency | Microwave irradiation or sonochemistry. researchgate.netguidechem.com | Shorter reaction times and often higher yields. |
| Waste Reduction | Avoiding reagents like tributyltin chloride. asianpubs.org | Eliminates toxic organometallic waste streams. |
Chemical Transformations and Derivatization Pathways of 4 1h Tetrazol 5 Yl Benzene 1,2 Diol
Reactivity of the Tetrazole Heterocycle
The tetrazole ring is a unique heterocyclic system with four nitrogen atoms, which imparts it with a distinct set of chemical properties. Its reactivity is influenced by factors such as the presence of tautomeric forms and the electronic nature of the substituent at the C5 position.
N-Alkylation and N-Acylation Reactions
The tetrazole ring of 4-(1H-tetrazol-5-yl)benzene-1,2-diol can undergo N-alkylation and N-acylation reactions. The presence of two potentially reactive nitrogen atoms (N1 and N2) in the 1H-tautomer leads to the formation of two regioisomeric products. The ratio of these products is influenced by the nature of the alkylating or acylating agent, the reaction conditions, and the electronic properties of the substituent on the tetrazole ring. researchgate.netrsc.org
In the case of 5-substituted tetrazoles, alkylation often yields a mixture of N1 and N2 isomers. researchgate.net The regioselectivity of these reactions can be influenced by the steric hindrance of the electrophile and the reaction mechanism (SN1 vs. SN2). For instance, alkylation of 5-aryltetrazoles with certain hydroxybenzyl alcohols has been shown to produce mixtures of N1 and N2 isomers, while in other cases, one isomer is formed selectively. researchgate.net A study on the alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines demonstrated a preference for the formation of 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.gov
N-acylation of 5-substituted-1H-tetrazoles can sometimes lead to rearrangement and the formation of other heterocyclic systems, such as 1,3,4-oxadiazoles, particularly under harsh conditions. beilstein-journals.org
Table 1: Regioselectivity in N-Alkylation of 5-Aryl Tetrazoles
| Alkylating Agent | 5-Aryl Substituent | N1:N2 Isomer Ratio | Reference |
| Benzyl Bromide | Phenyl | Mixture | mdpi.com |
| 2-Hydroxybenzyl alcohol | Phenyl | Mixture of N1 and N2 isomers | researchgate.net |
| 4-Hydroxybenzyl alcohol | Phenyl | Selective formation of 2,5-disubstituted product | researchgate.net |
Tautomerism and Isomerization Effects on Reactivity (1H vs. 2H Tautomers)
5-Substituted tetrazoles, including 4-(1H-tetrazol-5-yl)benzene-1,2-diol, exist as a mixture of two principal tautomers: the 1H- and 2H-forms. researchgate.netmdpi.com In solution, the 1H-tautomer is generally the predominant form, while in the gas phase, the 2H-tautomer is often more stable. mdpi.comnih.gov The relative stability of these tautomers can be influenced by the nature of the substituent at the C5 position and the surrounding medium.
The two tautomers exhibit different reactivity profiles. For example, the N-nucleophilicity of the 2H-form is generally stronger than that of the 1H-form. mdpi.com This difference in nucleophilicity can affect the regioselectivity of N-alkylation reactions, with a higher proportion of the 2,5-disubstituted product being formed due to the greater nucleophilicity of the N2 atom in the 2H-tautomer. mdpi.com
The tautomeric equilibrium is a critical factor in determining the outcome of chemical reactions involving the tetrazole ring. Computational studies have been employed to understand the energetics of this tautomerism and its impact on reactivity. rsc.org
Ring Transformations to Other Heterocyclic Systems (e.g., Imidazoles, Imidoyl Azides)
Under certain conditions, the tetrazole ring can undergo transformations to form other heterocyclic systems. One notable transformation is the conversion of tetrazoles into 1,3,4-oxadiazoles, which can occur through the degradative acylation of 5-substituted-1H-tetrazoles with acyl halides. beilstein-journals.org
Photochemical transformations of tetrazole derivatives can also lead to a variety of other heterocyclic structures. Depending on the substituents and reaction conditions, photolysis can induce cleavage of the tetrazole ring, leading to the formation of species like nitrilimines, which can then rearrange or react further. mdpi.com For instance, photolysis of certain tetrazole derivatives has been shown to yield oxazines and iminodiaziridines. mdpi.com
The formation of tetrazoles often proceeds through an imidoyl azide (B81097) intermediate, which then cyclizes. organic-chemistry.org This process can be reversible under certain conditions, and the stability of the open-chain imidoyl azide versus the cyclic tetrazole can be influenced by substituent effects.
Reactivity of the Benzene-1,2-diol Moiety
The benzene-1,2-diol (catechol) portion of the molecule is an electron-rich aromatic system due to the presence of two activating hydroxyl groups. This high electron density makes it susceptible to electrophilic attack and also allows for reactions at the hydroxyl groups themselves.
Electrophilic Aromatic Substitution Reactions
The two hydroxyl groups of the catechol ring are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. wikipedia.orgchemistry.coachminia.edu.eg This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the hydroxyl groups. In 4-(1H-tetrazol-5-yl)benzene-1,2-diol, the positions available for substitution on the catechol ring are C3, C5, and C6.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Nature | Directing Effect |
| -OH | Activating | Ortho, Para |
| -CN4H (Tetrazole) | Deactivating | Meta (generally) |
O-Alkylation and O-Acylation of Hydroxyl Groups
The hydroxyl groups of the catechol moiety can be readily alkylated or acylated to form the corresponding ethers and esters. O-alkylation of catechols can be achieved using various alkylating agents, and the reaction can be catalyzed by both acids and bases. The reaction can lead to mono- or di-alkylated products, and the selectivity can be controlled by the reaction conditions.
O-acylation of phenols, including catechols, can be accomplished using acylating agents such as acyl chlorides or anhydrides. This reaction can proceed via either C-acylation (a Friedel-Crafts reaction on the aromatic ring) or O-acylation (esterification at the hydroxyl group). O-acylation is generally favored under kinetic control, while C-acylation is favored under thermodynamic control, often in the presence of a Lewis acid like AlCl3.
Oxidation Chemistry of the Catechol Unit
The catechol group in 4-(1H-tetrazol-5-yl)benzene-1,2-diol is susceptible to oxidation, a transformation that is fundamental to its chemical reactivity and biological activity. The oxidation process primarily involves the conversion of the catechol to a highly reactive ortho-quinone intermediate. This transformation can be initiated through various methods, including electrochemical oxidation, enzymatic catalysis, and chemical oxidants.
The electrochemical oxidation of catechols is a well-established process that proceeds via a two-electron, two-proton transfer to form the corresponding o-quinone. This reactive intermediate can then undergo further reactions, such as polymerization or nucleophilic attack. While specific electrochemical studies on 4-(1H-tetrazol-5-yl)benzene-1,2-diol are not extensively documented, the general mechanism for catechol oxidation provides a foundational understanding of its behavior.
Enzymatic oxidation, often mediated by enzymes like tyrosinase, is another crucial pathway. Tyrosinase catalyzes the oxidation of catechols to o-quinones in the presence of oxygen. These quinones are highly electrophilic and can react with various nucleophiles. This enzymatic process is central to melanin (B1238610) biosynthesis and is also harnessed in biocatalysis for the synthesis of novel compounds.
Chemical oxidants can also be employed to induce the oxidation of the catechol unit. The specific products of these reactions are highly dependent on the reaction conditions and the nature of the oxidant used. The resulting o-quinone is a key intermediate that can participate in a variety of subsequent chemical transformations.
The reactivity of the in situ generated o-quinone from 4-(1H-tetrazol-5-yl)benzene-1,2-diol opens up avenues for further derivatization. The electrophilic nature of the quinone allows for Michael addition reactions with various nucleophiles. This reactivity is crucial for the formation of covalent linkages and the development of cross-linked materials or bioconjugates.
Preparation of Functionalized Derivatives for Specific Applications
The strategic functionalization of 4-(1H-tetrazol-5-yl)benzene-1,2-diol is a key approach to modulate its physicochemical and biological properties for targeted applications. Both the tetrazole ring and the catechol moiety can be subjected to derivatization to yield a diverse array of functionalized molecules.
The tetrazole ring, being a bioisostere of a carboxylic acid, is a common feature in many pharmacologically active compounds. beilstein-journals.org Its derivatization can significantly impact the biological activity of the parent molecule. For instance, N-alkylation or N-arylation of the tetrazole ring can alter its lipophilicity and binding interactions with biological targets.
One important application of derivatized tetrazoles is in the development of enzyme inhibitors. The tetrazole moiety can act as a key pharmacophore, interacting with the active site of enzymes. For example, tetrazole derivatives have been synthesized and evaluated as inhibitors for enzymes such as tyrosinase and urease. semanticscholar.org While specific studies on 4-(1H-tetrazol-5-yl)benzene-1,2-diol as an enzyme inhibitor are limited, the general principle of using the tetrazole scaffold for this purpose is well-established.
Furthermore, the catechol and tetrazole functionalities in 4-(1H-tetrazol-5-yl)benzene-1,2-diol make it an excellent ligand for the formation of metal complexes. unimi.itrsc.orgresearchgate.net The catechol unit can chelate metal ions, while the nitrogen atoms of the tetrazole ring can also participate in coordination. These metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. The synthesis of such complexes typically involves the reaction of 4-(1H-tetrazol-5-yl)benzene-1,2-diol with a suitable metal salt under appropriate conditions. The resulting coordination polymers can exhibit diverse structures, from one-dimensional chains to three-dimensional frameworks. researchgate.net
The pharmacological evaluation of derivatives of 4-(1H-tetrazol-5-yl)benzene-1,2-diol is an active area of research. For instance, a search for novel anticancer agents has led to the synthesis and evaluation of various tetrazole-containing compounds. mdpi.com The structural modifications on the parent molecule can lead to derivatives with improved potency and selectivity against cancer cell lines.
Below is a table summarizing potential derivatization strategies and their applications for 4-(1H-tetrazol-5-yl)benzene-1,2-diol, based on the chemistry of its constituent functional groups.
| Functional Group | Derivatization Reaction | Potential Application |
| Catechol | Oxidation to o-quinone | Precursor for polymerization, Bioconjugation |
| Tetrazole | N-Alkylation/N-Arylation | Modulation of pharmacokinetic properties |
| Both | Metal Complexation | Catalysis, Materials Science, Therapeutics |
| Whole Molecule | Various Modifications | Enzyme Inhibition, Anticancer Agents |
Coordination Chemistry and Metal Organic Materials Based on 4 1h Tetrazol 5 Yl Benzene 1,2 Diol
Ligand Design Principles and Versatile Coordination Modes
The coordination versatility of 4-(1H-tetrazol-5-yl)benzene-1,2-diol stems from the distinct electronic and structural properties of its two key functional moieties: the tetrazole ring and the catechol unit. These groups can act independently or in concert to bind metal ions, leading to a variety of coordination modes.
The tetrazole ring is a well-established functional group in coordination chemistry, capable of engaging in numerous coordination modes due to its four nitrogen atoms. psu.eduarkat-usa.org Upon deprotonation, the resulting tetrazolate anion is an effective ligand for a wide array of metal ions. arkat-usa.org The nitrogen atoms of the tetrazole ring can coordinate to metal centers in both monodentate and polydentate fashions.
In a monodentate fashion, a single nitrogen atom from the tetrazole ring forms a coordinate bond with a metal center. More commonly, the tetrazole moiety acts as a bridging ligand, connecting two or more metal centers. This can occur through various bidentate, tridentate, or even tetradentate bridging modes, utilizing different combinations of its nitrogen atoms. unimi.it This versatility allows for the construction of one-, two-, and three-dimensional coordination polymers. researchgate.net The specific coordination mode adopted is often influenced by the nature of the metal ion, the solvent system, and the presence of other coordinating ligands. scielo.br
The catechol moiety, with its two adjacent hydroxyl groups on a benzene (B151609) ring, is a classic chelating ligand. mdpi.com Upon deprotonation, the resulting catecholate dianion forms stable five-membered chelate rings with a wide range of metal ions. This chelation is a significant driving force in the formation of metal-catecholate complexes. scienceopen.com The strength and nature of these coordination bonds are dependent on the specific metal ion involved. scienceopen.com
Beyond its chelating ability, the catechol group can also participate in bridging coordination modes. One or both of the oxygen atoms can bridge two different metal centers, contributing to the formation of extended network structures. This bridging behavior, combined with its inherent chelating capability, adds another layer of complexity and versatility to the coordination chemistry of catechol-containing ligands.
The true potential of 4-(1H-tetrazol-5-yl)benzene-1,2-diol as a ligand lies in the synergistic coordination of both its tetrazole and catechol functionalities. This dual-functionality allows the ligand to act as a multidentate linker, simultaneously binding to metal centers through both its nitrogen and oxygen atoms. This can lead to the formation of robust and intricate metal-organic frameworks (MOFs) with unique topologies.
The interplay between the tetrazole and catechol groups can result in complex coordination environments. For instance, the catechol moiety might chelate a metal center, while the tetrazole ring of the same ligand bridges to an adjacent metal ion, creating a highly connected network. The combined electronic effects of the electron-donating catechol and the electron-withdrawing tetrazole can also influence the electronic properties of the resulting metal complexes.
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with 4-(1H-tetrazol-5-yl)benzene-1,2-diol would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent system. Solvothermal and hydrothermal methods are common techniques for the synthesis of coordination polymers, as they can promote the formation of crystalline materials. psu.edu
Transition metals are particularly well-suited for forming complexes with ligands like 4-(1H-tetrazol-5-yl)benzene-1,2-diol due to their variable oxidation states and coordination geometries. researchgate.net The d-orbitals of transition metals can effectively interact with the lone pairs of electrons on the nitrogen and oxygen donor atoms of the ligand.
The synthesis of transition metal complexes would typically involve mixing the ligand with a transition metal salt (e.g., chlorides, nitrates, acetates) in a solvent such as water, ethanol, or dimethylformamide. The reaction conditions, such as temperature, pH, and the molar ratio of ligand to metal, would be crucial in determining the final product. The resulting complexes could range from discrete mononuclear or polynuclear clusters to extended one-, two-, or three-dimensional coordination polymers. ipn.mx
The choice of the metal center is a critical factor in determining the final architecture of the coordination polymer. Different metal ions have distinct preferences for coordination numbers and geometries, which will dictate how they interact with the ligand. For example, a metal ion that prefers an octahedral geometry will likely coordinate to multiple ligands, leading to a highly connected network. In contrast, a metal ion with a preference for a square planar geometry might form simpler, lower-dimensional structures.
In-situ Tetrazole Synthesis within Coordination Reactions
The synthesis of tetrazole-containing coordination polymers can be achieved through an elegant and efficient strategy known as in-situ ligand synthesis. This method is particularly relevant for the formation of frameworks incorporating the 4-(1H-tetrazol-5-yl)benzene-1,2-diol ligand. The process typically occurs under solvothermal or hydrothermal conditions, where a precursor nitrile, in this case, 3,4-dihydroxybenzonitrile, reacts with an azide (B81097) source (e.g., sodium azide) in the presence of a metal salt. psu.edursc.org
This reaction is a [2+3] cycloaddition, which is often facilitated by the presence of metal ions that can act as catalysts or templates, promoting the formation of the tetrazole ring directly within the coordination environment. rsc.org This in-situ approach is advantageous as it bypasses the often challenging pre-synthesis and isolation of the tetrazole ligand itself. The metal ion coordinates to the nitrile and/or the newly forming tetrazole ring, influencing the reaction pathway and directly assembling the final coordination polymer or metal-organic framework (MOF) structure. psu.edu A series of hydrothermal reactions aimed at understanding this process has led to the isolation of numerous interesting metal-organic coordination polymers, demonstrating the viability of this synthetic route. rsc.org The resulting complexes not only confirm the role of the metal species in the synthesis but also yield materials with unique chemical and physical properties. psu.edursc.org
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers or spacers). The use of 4-(1H-tetrazol-5-yl)benzene-1,2-diol as a linker offers significant potential in this field due to its unique combination of functional groups.
The rational design of porous MOFs is a cornerstone of modern materials chemistry, enabling the creation of materials with tailored properties for specific applications. illinois.edu The fundamental strategy for constructing these materials is the "node and spacer" approach, where the geometry of the metal-containing node and the length and connectivity of the organic spacer dictate the final topology and porosity of the framework. illinois.edu
The construction of porous structures using 4-(1H-tetrazol-5-yl)benzene-1,2-diol relies on its characteristics as a rigid, multifunctional linker. The presence of both a tetrazole ring and a catechol (1,2-diol) unit provides multiple coordination points. The rigid nature of the benzene backbone is crucial for creating stable, non-interpenetrated frameworks with permanent porosity. berkeley.edu Furthermore, tetrazole-based linkers are of increasing interest because their N-rich character can be used to build frameworks with channels decorated by nitrogen donor atoms, which can impart specific functional properties to the material. nih.gov The design principles involve selecting appropriate metal centers whose coordination preferences complement the geometry of the linker to yield extended, porous networks rather than discrete molecules.
In the synthesis of MOFs, the 4-(1H-tetrazol-5-yl)benzene-1,2-diol molecule serves as a multidentate organic linker, bridging multiple metal centers to form an extended one-, two-, or three-dimensional network. illinois.edu The versatility of this linker stems from its two distinct coordinating moieties: the tetrazole ring and the catechol group.
Tetrazole Ring: The tetrazole group is an exceptional coordinating agent due to its four nitrogen atoms, which can engage in a variety of coordination modes (e.g., monodentate, bidentate, bridging). This versatility allows it to connect metal nodes in numerous ways, affording great synthetic possibilities for creating diverse framework architectures. rsc.org The N-rich character of the tetrazole ring is a key feature that distinguishes it from more common carboxylate linkers. nih.gov
Catechol Group: The two adjacent hydroxyl groups on the benzene ring can be deprotonated to form a catecholate dianion. This group typically acts as a chelating ligand, binding strongly to a single metal center, or can bridge two different metal ions.
The combination of these functional groups in a single rigid molecule makes 4-(1H-tetrazol-5-yl)benzene-1,2-diol a highly effective linker for constructing robust and functional MOFs. Its ability to form strong bonds with metal ions through multiple sites is critical for the assembly and stability of the resulting porous framework.
The final structure of a MOF, including its dimensionality (1D, 2D, or 3D) and underlying topology, is a direct consequence of the geometric information stored in its molecular building blocks—the metal node and the organic linker. illinois.edu Topological analysis is a powerful tool for simplifying and classifying the complex connectivity of these crystalline materials into underlying nets. ucl.ac.uk
The use of 4-(1H-tetrazol-5-yl)benzene-1,2-diol as a linker allows for significant control over the final framework. The diverse coordination modes of the tetrazole ring can lead to the formation of frameworks with different dimensionalities and topologies. nih.govrsc.org For example, depending on the reaction conditions and the chosen metal ion, the linker could bridge metal centers to form 1D chains, 2D layers, or fully interconnected 3D frameworks. rsc.org Research on analogous ligands containing both tetrazole and carboxylate groups has shown that the same linker can produce a variety of structures, from 2D heterometallic layers to complex 3D nets, by simply changing the metal ion (e.g., Zn(II), Cd(II), Mn(II)). rsc.org The nonlinearity of the tetrazole group can also reduce the probability of network interpenetration, which is often a challenge in the design of highly porous materials. nih.gov Therefore, by carefully selecting the metal ion and controlling synthetic parameters like temperature and solvent, it is possible to direct the assembly of 4-(1H-tetrazol-5-yl)benzene-1,2-diol into networks with desired dimensionality and topology.
The unique properties of MOFs, such as their high surface areas, tunable pore sizes, and chemically functionalizable surfaces, make them highly promising materials for gas adsorption and separation. researchgate.netrsc.org MOFs constructed from tetrazole-based linkers are particularly attractive for carbon dioxide (CO2) capture. rsc.orgresearchgate.net
The efficacy of MOFs derived from 4-(1H-tetrazol-5-yl)benzene-1,2-diol in CO2 capture would be attributable to several key features:
N-Rich Pores: The tetrazole rings line the pores of the MOF with a high density of nitrogen atoms. These nitrogen atoms are nucleophilic (electron-rich) and can interact favorably with the quadrupolar moment of CO2 molecules, leading to selective adsorption over other gases like nitrogen (N2) or methane (B114726) (CH4). rsc.orgnih.gov
Polar Hydroxyl Groups: The catechol hydroxyl groups also contribute to the polarity of the pore surface, providing additional strong binding sites for CO2 through hydrogen bonding or other electrostatic interactions.
Open Metal Sites: In some cases, the synthesis can be designed to leave coordinatively unsaturated metal sites within the framework. These open metal sites can act as strong Lewis acids and bind CO2 with high affinity. researchgate.net
These combined chemical features create a pore environment that is highly selective for CO2, making such materials excellent candidates for post-combustion carbon capture and natural gas purification. researchgate.netresearchgate.net
| MOF Name | Linker | CO2 Adsorption Capacity | Conditions | Selectivity |
| HHU-5 | 5-(1H-tetrazole-5-yl)-1,3-bis(3,5-dicarboxylphenyl)-benzene | 37.1 wt % | 273 K, 1 bar | High for CO2/N2 and CO2/CH4 |
| NiNDTz-based MOF | 2,6-di(1H-tetrazol-5-yl)naphthalene | 1.85 mmol/g | Not specified | Not specified |
Theoretical and Computational Chemistry Studies of 4 1h Tetrazol 5 Yl Benzene 1,2 Diol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting molecular structure, reactivity, and various spectroscopic properties. For 4-(1H-tetrazol-5-yl)benzene-1,2-diol, these methods would provide critical insights into its behavior. DFT, particularly with functionals like B3LYP or PBE0, combined with appropriate basis sets (e.g., 6-311++G(d,p)), is commonly used for tetrazole-containing systems to balance computational cost and accuracy uc.pt.
The electronic structure dictates the chemical reactivity and kinetic stability of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For phenyl-tetrazole systems, the HOMO is typically distributed over the electron-rich phenyl ring, while the LUMO is often located on the electron-deficient tetrazole ring. The presence of the electron-donating hydroxyl groups on the benzene (B151609) ring in 4-(1H-tetrazol-5-yl)benzene-1,2-diol would be expected to raise the energy of the HOMO, potentially reducing the HOMO-LUMO gap compared to unsubstituted 5-phenyl-1H-tetrazole.
Table 1: Representative Frontier Molecular Orbital Energies for a Phenyl-Tetrazole Analogue (Note: Data is illustrative and based on typical values for related compounds, not specific experimental or calculated values for 4-(1H-tetrazol-5-yl)benzene-1,2-diol.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily localized on the benzene-1,2-diol moiety |
| LUMO | -1.8 | Primarily localized on the tetrazole ring |
| Gap (ΔE) | 4.7 | Indicates moderate chemical stability |
5-substituted-1H-tetrazoles can exist in different tautomeric forms, most commonly the 1H and 2H tautomers. researchgate.netresearchgate.net Additionally, the molecule possesses conformational flexibility due to rotation around the single bond connecting the phenyl and tetrazole rings.
Tautomerism: Computational studies on related tetrazoles consistently show that the relative stability of the 1H and 2H tautomers can be influenced by the molecular environment. researchgate.net In the gas phase, the 2H tautomer is often calculated to be more stable. However, in the solid state or in polar solvents, the more polar 1H tautomer is frequently the dominant form due to its ability to form stronger intermolecular interactions, such as hydrogen bonds. For 4-(1H-tetrazol-5-yl)benzene-1,2-diol, it is expected that the 1H tautomer would be favored in the crystalline state.
Conformational Analysis: The dihedral angle between the benzene and tetrazole rings is a key conformational parameter. X-ray diffraction studies of analogous compounds like 4-(1H-tetrazol-5-yl)benzene-1,3-diol show that the rings are nearly coplanar, with a small dihedral angle of 8.45°. nih.govnih.gov In contrast, the analogue 4-(1H-tetrazol-5-yl)-1H-indole exhibits a much larger dihedral angle of around 42°. nih.govresearchgate.net For the title compound, intramolecular hydrogen bonding between a hydroxyl group and a nitrogen atom on the tetrazole ring could favor a more planar conformation.
Computational chemistry is instrumental in elucidating reaction mechanisms. For instance, the common synthesis of 5-substituted tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide (B81097). DFT calculations can model the transition states and intermediates of this reaction pathway, providing activation energies and reaction thermodynamics. Theoretical studies on the photodegradation of phenyl-tetrazole derivatives have been used to validate experimentally proposed mechanisms, showing pathways involving the extrusion of N₂ and the formation of triplet biradical intermediates. researchgate.netmdpi.com Such studies could predict the likely products of thermal or photochemical decomposition of 4-(1H-tetrazol-5-yl)benzene-1,2-diol.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations are excellent for static, gas-phase, or implicitly solvated systems, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, including its conformational flexibility and explicit interactions with solvent molecules. nih.govresearchgate.net
An MD simulation of 4-(1H-tetrazol-5-yl)benzene-1,2-diol in a solvent like water would reveal:
Conformational Dynamics: How the dihedral angle between the rings fluctuates over time.
Solvation Shell Structure: The arrangement of water molecules around the catechol and tetrazole moieties, highlighting the specific hydrogen bonding sites.
Hydration Free Energy: The energy change associated with transferring the molecule from the gas phase to the solvent, which is crucial for understanding its solubility.
Simulations would likely show strong hydration around the four nitrogen atoms of the tetrazole ring and the two hydroxyl groups of the catechol moiety.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing and bulk properties of the compound are governed by intermolecular interactions. The bifunctional nature of 4-(1H-tetrazol-5-yl)benzene-1,2-diol, with both a tetrazole and a catechol group, allows for a rich network of noncovalent interactions.
Hydrogen Bonding: This is expected to be the dominant interaction. The molecule has multiple hydrogen bond donors (the N-H of the tetrazole and two O-H groups of the catechol) and acceptors (the remaining three sp² nitrogen atoms of the tetrazole and the oxygen atoms). nih.gov Crystal structures of related compounds, such as 1,2-bis(1H-tetrazol-5-yl)benzene dihydrate and 4-(1H-tetrazol-5-yl)benzene-1,3-diol, show extensive three-dimensional networks of O-H···N, N-H···O, and O-H···O hydrogen bonds, often involving water molecules. nih.govnih.gov
Table 2: Summary of Expected Intermolecular Interactions and Bond Geometries (Note: Data is based on crystallographic information from analogous compounds like 4-(1H-tetrazol-5-yl)benzene-1,3-diol and 1,2-bis(1H-tetrazol-5-yl)benzene. nih.govnih.gov)
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |
| Hydrogen Bond | O-H (catechol) | N (tetrazole) | 2.7 - 2.9 | A primary interaction linking molecules into chains or sheets. |
| Hydrogen Bond | N-H (tetrazole) | O (catechol) | 2.8 - 3.0 | Contributes to the formation of dimeric motifs or extended networks. |
| Hydrogen Bond | O-H (catechol) | O (catechol) | 2.7 - 2.9 | Can occur between adjacent molecules. |
| π-π Stacking | Benzene Ring | Tetrazole Ring | 3.4 - 3.8 | Parallel-displaced or T-shaped stacking between adjacent molecules. |
| π-π Stacking | Benzene Ring | Benzene Ring | 3.4 - 3.8 | Contributes to crystal packing energy. |
Prediction and Interpretation of Spectroscopic Signatures
Theoretical and computational chemistry plays a pivotal role in the prediction and interpretation of the spectroscopic signatures of molecules like 4-(1{H}-tetrazol-5-yl)benzene-1,2-diol. While specific computational studies exclusively detailing the spectroscopic properties of this compound are not readily found in the surveyed literature, the established methodologies for analogous compounds provide a robust framework for such analysis. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the principal tools employed for these predictions.
Computational approaches, such as using the B3LYP functional with a 6-311G(d,p) basis set, are commonly utilized to perform geometry optimization of the molecule in its ground state. researchgate.net Following optimization, the same level of theory can be used to calculate vibrational frequencies, which correspond to the infrared (IR) spectrum. researchgate.net For the prediction of Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a widely accepted approach. scielo.org.za Electronic properties, such as the UV-Vis absorption spectra, are typically calculated using TD-DFT. scielo.org.za
Vibrational Spectroscopy (FT-IR)
The theoretical FT-IR spectrum is obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method. Each calculated vibrational frequency can be assigned to specific motions of the atoms, such as stretching, bending, or rocking of the various functional groups.
For this compound, key vibrational modes would include:
O-H stretching: Associated with the hydroxyl groups on the benzene ring.
N-H stretching: Corresponding to the proton on the tetrazole ring.
C-H stretching: From the aromatic ring.
C=C stretching: Within the benzene ring.
C-N and N-N stretching: Within the tetrazole ring.
A detailed analysis of the potential energy distribution (PED) for each vibrational mode allows for a precise assignment of the spectral bands. scielo.org.za
Below is a representative table illustrating how predicted vibrational frequencies and their assignments for a molecule like this compound would be presented. Note: The values are hypothetical and for illustrative purposes only, as specific computational data for the target molecule is not available.
| Vibrational Mode | Calculated Wavenumber (cm-1) | Assignment |
|---|---|---|
| ν(O-H) | 3500-3300 | Hydroxyl group stretching |
| ν(N-H) | 3200-3000 | Tetrazole N-H stretching |
| ν(C-H) | 3100-3000 | Aromatic C-H stretching |
| ν(C=C) | 1600-1450 | Aromatic ring stretching |
| ν(C-N), ν(N-N) | 1400-1200 | Tetrazole ring stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of ¹H and ¹³C NMR spectra are performed using methods like GIAO. scielo.org.za These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts help in the interpretation of the experimental NMR spectra by assigning each signal to a specific proton or carbon atom in the molecule. For this compound, the calculations would differentiate the chemical environments of:
The protons of the hydroxyl groups.
The proton on the tetrazole ring.
The distinct protons on the benzene ring.
The carbon atoms of the benzene ring, including those bonded to the hydroxyl groups and the tetrazole ring.
The carbon atom within the tetrazole ring.
The following table is an example of how predicted ¹³C and ¹H NMR chemical shifts for this compound would be tabulated. Note: The values are hypothetical and for illustrative purposes only.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C1 | 145.0 | H (O-H) | 9.5 |
| C2 | 144.0 | H (N-H) | 15.0 |
| C3 | 115.0 | H3 | 7.0 |
| C4 | 120.0 | H5 | 7.2 |
| C5 | 118.0 | H6 | 6.9 |
| C6 | 122.0 | ||
| C (tetrazole) | 155.0 |
Electronic Spectroscopy (UV-Vis)
The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. This method provides information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths (f). The analysis of the orbitals involved in these transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), offers insights into the nature of the electronic excitations.
For a molecule with both a catechol and a tetrazole moiety, the UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the aromatic system. The specific wavelengths and intensities of these absorptions would be influenced by the electronic interplay between the electron-donating hydroxyl groups and the electron-withdrawing tetrazole ring.
A sample table of predicted electronic transitions is shown below. Note: The values are hypothetical and for illustrative purposes only.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 290 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | 260 | 0.25 | HOMO-1 → LUMO |
| S₀ → S₃ | 230 | 0.10 | HOMO → LUMO+1 |
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the intermolecular interactions within 4-(1H-tetrazol-5-yl)benzene-1,2-diol.
The IR and Raman spectra of 4-(1H-tetrazol-5-yl)benzene-1,2-diol are characterized by distinct vibrational modes corresponding to its constituent parts: the catechol (disubstituted benzene (B151609) ring with two hydroxyl groups) and the tetrazole ring.
O-H and N-H Stretching: A prominent feature in the IR spectrum is a very broad absorption band in the 3600-2800 cm⁻¹ region. This band arises from the overlapping stretching vibrations of the hydroxyl (O-H) groups of the catechol moiety and the N-H group of the tetrazole ring. The significant broadening of this band is a clear indicator of extensive hydrogen bonding. mdpi.com
Aromatic C-H Stretching: Vibrations corresponding to the aromatic C-H stretching of the benzene ring are typically observed in the 3100-3000 cm⁻¹ range. mdpi.com
Tetrazole and Benzene Ring Vibrations: The region between 1650 cm⁻¹ and 900 cm⁻¹ is complex, containing numerous bands associated with the stretching and bending vibrations of the tetrazole and benzene rings. Characteristic absorption bands for tetrazole groups are typically found at 1640-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com The C=C stretching vibrations within the aromatic ring give rise to signals typically around 1600 cm⁻¹ and 1475 cm⁻¹. The C=N and N=N stretching vibrations of the tetrazole ring also contribute to absorptions in this fingerprint region. mdpi.commdpi.com
C-O Stretching and O-H Bending: The stretching vibrations of the C-O bonds of the phenolic hydroxyl groups are expected to produce strong bands in the IR spectrum, typically around 1250 cm⁻¹. In-plane and out-of-plane bending of the O-H groups also give rise to characteristic bands in the fingerprint region.
The table below summarizes the expected key vibrational frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H and N-H Stretching | Phenolic -OH, Tetrazole N-H | 3600 - 2800 | Strong, Broad |
| Aromatic C-H Stretching | Benzene Ring | 3100 - 3000 | Medium to Weak |
| C=C and C=N Stretching | Benzene and Tetrazole Rings | 1650 - 1400 | Medium to Strong |
| N=N Stretching | Tetrazole Ring | 1400 - 1300 | Medium |
| C-O Stretching | Phenolic C-OH | ~1250 | Strong |
| Ring Bending/Deformation | Benzene and Tetrazole Rings | 1200 - 900 | Multiple, Medium to Weak |
The presence of multiple hydrogen bond donors (-OH, -NH) and acceptors (phenolic oxygen, tetrazole nitrogen atoms) in 4-(1H-tetrazol-5-yl)benzene-1,2-diol leads to the formation of complex intra- and intermolecular hydrogen bonding networks. researchgate.net Vibrational spectroscopy is particularly sensitive to these interactions. researchgate.net
The pronounced broadening of the O-H and N-H stretching bands is the most direct spectroscopic evidence of a strong hydrogen-bonded network. mdpi.com In the solid state, molecules are likely linked by O-H···N and N-H···O hydrogen bonds, creating a stable, three-dimensional structure. nih.govnih.gov This is analogous to the crystal structure of the related compound 4-(1H-tetrazol-5-yl)benzene-1,3-diol, which features extensive intermolecular hydrogen bonding. nih.govnih.gov Additionally, an intramolecular hydrogen bond between the two adjacent hydroxyl groups on the catechol ring is expected, which would further contribute to the spectral features. The formation of these bonds shifts the stretching frequencies to lower wavenumbers and increases their intensity and bandwidth.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR)
NMR spectroscopy is indispensable for the unambiguous structural confirmation of 4-(1H-tetrazol-5-yl)benzene-1,2-diol in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, while 2D NMR techniques can establish connectivity.
The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the tetrazole N-H proton.
N-H Proton: The proton on the tetrazole ring is acidic and typically appears as a very broad signal at a low field (downfield), often in the range of δ 15-17 ppm. rsc.org
Hydroxyl Protons: The two phenolic -OH protons would appear as distinct signals, the chemical shifts of which are sensitive to solvent, concentration, and temperature due to hydrogen bonding.
Aromatic Protons: The 1,2,4-trisubstituted benzene ring will give rise to a characteristic splitting pattern for its three protons. Typically, one would expect a doublet, a doublet of doublets, and another doublet, with chemical shifts and coupling constants confirming the substitution pattern.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbon atom of the tetrazole ring (C5) is expected to resonate around δ 155 ppm. rsc.org The carbons of the benzene ring will show shifts influenced by the hydroxyl and tetrazole substituents, with the oxygen-bearing carbons appearing at a lower field (higher ppm) than the others.
The following tables present the predicted NMR data.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Tetrazole N-H | 15.0 - 17.0 | Broad Singlet | Very downfield, exchangeable with D₂O |
| Phenolic O-H | 9.0 - 10.0 | Broad Singlets (2H) | Chemical shift is variable |
| Aromatic C-H | 6.8 - 7.8 | d, dd, d | Pattern confirms 1,2,4-substitution |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Tetrazole C5 | ~155 | Quaternary carbon of the tetrazole ring |
| Aromatic C-OH | 145 - 150 | Two signals for C1 and C2 |
| Aromatic C-H & C-Tetrazole | 115 - 130 | Four signals for C3, C4, C5, C6 |
5-substituted tetrazoles can exist in two tautomeric forms: the 1H and 2H tautomers. researchgate.netresearchgate.net NMR spectroscopy is a key technique for studying this tautomeric equilibrium in solution. acs.org The equilibrium is influenced by factors such as the nature of the substituent, solvent polarity, and temperature. acs.orgbohrium.com While the 1H tautomer is often more stable for 5-aryltetrazoles, the presence of the catechol moiety with its hydrogen-bonding capabilities could influence the position of the equilibrium. The chemical shifts of the tetrazole carbon and the N-H proton are sensitive to the tautomeric form. In some cases, if the rate of interconversion is on the NMR timescale, broadened signals may be observed. Variable-temperature NMR studies could provide further insight into the thermodynamics of this dynamic process.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides the molecular weight and elemental composition of 4-(1H-tetrazol-5-yl)benzene-1,2-diol. The nominal molecular weight of the compound (C₇H₆N₄O₂) is 178.
High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous confirmation of the molecular formula. mdpi.combeilstein-journals.org For C₇H₆N₄O₂, the calculated exact mass is approximately 178.0545. An experimental HRMS measurement matching this value would confirm the elemental composition. researchgate.net
The fragmentation pattern observed in the mass spectrum can also offer structural information. Under techniques like electrospray ionization (ESI) or electron ionization (EI), characteristic fragmentation pathways can be observed. A common and diagnostic fragmentation for 5-substituted tetrazoles is the loss of a molecule of nitrogen (N₂), resulting in a fragment ion with a mass loss of 28 Da. Other fragmentations would involve the catechol portion of the molecule.
Expected Mass Spectrometry Data
| Ion | Formula | m/z (Nominal) | Notes |
|---|---|---|---|
| [M+H]⁺ | [C₇H₇N₄O₂]⁺ | 179 | Protonated molecule (Positive ion mode) |
| [M-H]⁻ | [C₇H₅N₄O₂]⁻ | 177 | Deprotonated molecule (Negative ion mode) |
| [M-N₂]⁺ or [M+H-N₂]⁺ | [C₇H₆O₂]⁺ or [C₇H₇O₂]⁺ | 150 or 151 | Loss of N₂ from the tetrazole ring |
X-ray Crystallography (Single Crystal and Powder X-ray Diffraction)
X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline compound. Single-crystal X-ray diffraction provides precise atomic coordinates, bond lengths, and bond angles, while Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and assess sample purity. Although a specific crystal structure has not been reported for the 1,2-diol isomer, extensive studies on the related 4-(1H-tetrazol-5-yl)benzene-1,3-diol provide a framework for understanding the likely structural features nih.govnih.gov.
A single-crystal X-ray diffraction analysis of 4-(1H-tetrazol-5-yl)benzene-1,2-diol would reveal the precise three-dimensional arrangement of the atoms. This includes key structural parameters such as:
Bond Lengths: The C-C bond lengths within the benzene ring would be expected to be in the typical aromatic range. The C-N and N-N bond lengths in the tetrazole ring would be consistent with its heterocyclic aromatic character.
Bond Angles: The analysis would determine the angles between atoms, defining the geometry of the molecule.
Dihedral Angles: A critical parameter would be the dihedral angle between the plane of the benzene ring and the plane of the tetrazole ring. In the related 1,3-diol isomer, these rings are nearly coplanar, with a small dihedral angle of 8.45 (13)° nih.govnih.gov. A similar planarity would be expected for the 1,2-diol isomer, although this can be influenced by crystal packing forces.
The table below presents the type of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which it crystallizes. |
| Space Group | The symmetry group of the crystal structure. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (Dx) | The theoretical density of the crystal. |
The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces. For 4-(1H-tetrazol-5-yl)benzene-1,2-diol, hydrogen bonding is expected to be the dominant interaction directing the crystal packing.
Hydrogen Bonding: The molecule contains multiple hydrogen bond donors (the two hydroxyl -OH groups and the tetrazole N-H) and acceptors (the oxygen atoms and the nitrogen atoms of the tetrazole ring). This would likely lead to an extensive and robust three-dimensional hydrogen-bonding network, significantly influencing the compound's physical properties, such as melting point and solubility nih.govnih.gov. Both intermolecular and intramolecular hydrogen bonds (e.g., between an adjacent hydroxyl group and the tetrazole ring) would be possible.
π-π Stacking: The presence of two aromatic rings (benzene and tetrazole) suggests the possibility of π-π stacking interactions between adjacent molecules, which would further stabilize the crystal structure. The planarity of the molecule would be a key factor in facilitating such interactions.
Analysis of the crystal structure of the 1,3-diol isomer confirms the presence of a three-dimensional network linked by O—H···N and N—H···O hydrogen bonds nih.gov. It is highly probable that the 1,2-diol isomer would exhibit a similarly complex and interesting network of non-covalent interactions.
Future Research Directions and Unexplored Avenues
Integration with Advanced Functional Materials for Novel Applications
The distinct properties of the catechol and tetrazole groups within 4-(1H-tetrazol-5-yl)benzene-1,2-diol make it a compelling candidate for integration into advanced functional materials. The catechol moiety is well-known for its strong chelating ability with a wide range of metal ions and its redox activity. The tetrazole ring, a bioisostere for carboxylic acids, is a nitrogen-rich heterocycle that can participate in coordination chemistry and contribute to the energetic properties of materials.
Future research should focus on leveraging these characteristics to create novel materials. For instance, the compound could serve as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The catechol and tetrazole groups offer multiple coordination sites, potentially leading to MOFs with unique topologies and functionalities, such as gas storage, catalysis, or chemical sensing.
Furthermore, the nitrogen-rich nature of the tetrazole ring suggests potential applications in the field of energetic materials. Research into the thermal stability, density, and energetic performance of derivatives of this compound could lead to the development of new high-energy-density materials with tailored properties. rsc.org The incorporation of the catechol group might also impart useful properties such as improved thermal stability or sensitivity.
Table 1: Potential Applications in Advanced Functional Materials
| Material Class | Key Functional Moiety | Potential Application | Research Focus |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Catechol, Tetrazole | Gas storage, Catalysis, Sensing | Synthesis of novel MOFs, Characterization of porosity and catalytic activity |
| Coordination Polymers | Catechol, Tetrazole | Molecular magnetism, Luminescence | Investigating magnetic and optical properties of metal complexes |
| Energetic Materials | Tetrazole | High-density explosives, Propellants | Calculation of detonation properties rsc.org, Thermal stability analysis |
Application in Supramolecular Chemistry and Self-Assembly Processes
The structure of 4-(1H-tetrazol-5-yl)benzene-1,2-diol is rich in hydrogen bond donors (the two hydroxyl groups of catechol and the N-H of the tetrazole) and acceptors (the nitrogen atoms of the tetrazole and the oxygen atoms of the catechol). This makes it an ideal building block for constructing complex supramolecular architectures through self-assembly.
An immediate avenue for research is the investigation of its crystal engineering and polymorphism. A related isomer, 4-(1H-tetrazol-5-yl)benzene-1,3-diol, has been shown to form extensive three-dimensional networks through O-H···N and N-H···O hydrogen bonds in its crystal structure. nih.gov It is highly probable that 4-(1H-tetrazol-5-yl)benzene-1,2-diol would exhibit similarly complex and potentially more diverse hydrogen-bonding motifs due to the proximity of the hydroxyl groups.
Beyond simple crystal structures, this compound could be explored for the formation of functional supramolecular materials such as gels, liquid crystals, or nanoparticles. The self-assembly of similar ditetrazole-benzene linkers with metal ions has been shown to produce enantiopure tetrahedral nanocages with applications in chiral recognition. acs.org The introduction of the catechol group could provide an additional control element, for instance, by responding to changes in pH or the presence of specific metal ions, leading to stimuli-responsive supramolecular systems.
Table 2: Unexplored Avenues in Supramolecular Chemistry
| Supramolecular System | Driving Force | Potential Functionality |
|---|---|---|
| Organogels / Hydrogels | Hydrogen bonding, π-π stacking | Environmental remediation, Drug delivery |
| Liquid Crystals | Anisotropic molecular shape, Intermolecular interactions | Display technologies, Optical sensors |
| Coordination-Driven Self-Assembly | Metal-ligand interactions | Nanocages, Molecular capsules for guest encapsulation acs.org |
Development of Novel and Efficient Synthetic Methodologies
While the synthesis of 5-substituted-1H-tetrazoles is a well-established area of chemistry, there is always a demand for more efficient, sustainable, and versatile synthetic methods. The most common route involves the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source. mdpi.com For 4-(1H-tetrazol-5-yl)benzene-1,2-diol, this would typically start from 3,4-dihydroxybenzonitrile.
Future research should aim to improve upon existing methods. The development of "green" synthetic protocols is a high priority. This could involve using water as a solvent, employing recyclable catalysts, or utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. dntb.gov.ua Several studies have reported novel catalytic systems, such as copper complexes or magnetic nanoparticles, for the synthesis of tetrazole derivatives, which could be adapted for this specific compound. dntb.gov.uascielo.br
Another promising direction is the development of novel building block strategies. Instead of constructing the tetrazole ring at a late stage from a nitrile, researchers are exploring the use of pre-functionalized tetrazoles, such as tetrazole aldehydes, in multicomponent reactions. beilstein-journals.orgbeilstein-journals.org This approach could rapidly generate a library of complex molecules built around the 4-(tetrazolyl)benzene-1,2-diol core, accelerating the discovery of new drug-like molecules or functional materials. beilstein-journals.org
Table 3: Comparison of Synthetic Strategies
| Methodology | Key Features | Advantages | Future Research Goal |
|---|---|---|---|
| Traditional Cycloaddition | Nitrile + Sodium Azide, often with strong acids or metal catalysts. | Well-established, reliable. | Replace hazardous reagents (e.g., hydrazoic acid) with safer alternatives. mdpi.com |
| Green Chemistry Approaches | Use of water as a solvent, recyclable catalysts, microwave irradiation. dntb.gov.ua | Environmentally friendly, reduced waste, improved efficiency. | Optimization of catalyst performance and recyclability. |
Advanced Computational Modeling for Predictive Research and Drug Design
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding and accelerating experimental research. For 4-(1H-tetrazol-5-yl)benzene-1,2-diol, advanced computational modeling can provide crucial insights into its potential applications, particularly in drug design.
The tetrazole ring is a key pharmacophore in many established drugs, and computational methods are essential for designing new therapeutic agents. uobaghdad.edu.iq Molecular docking studies can be employed to screen 4-(1H-tetrazol-5-yl)benzene-1,2-diol and its derivatives against various biological targets, such as enzymes or receptors. This can help identify potential therapeutic areas where this scaffold might be effective. ajchem-a.com
Beyond docking, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, while ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can assess the drug-likeness of potential candidates early in the discovery process. uobaghdad.edu.iqemanresearch.org Furthermore, Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule, which is vital for designing its application in functional materials.
Table 4: Computational Methods and Their Applications
| Computational Method | Research Objective | Predicted Properties |
|---|---|---|
| Molecular Docking | Drug discovery, Target identification | Binding affinity, Interaction modes with proteins. ajchem-a.com |
| ADMET Prediction | Assessment of drug-likeness | Solubility, Permeability, Metabolic stability, Toxicity risks. uobaghdad.edu.iq |
| Density Functional Theory (DFT) | Materials science, Reactivity analysis | Electronic structure, HOMO-LUMO gap, Spectroscopic properties. |
Q & A
Basic Questions
Q. What are the key structural features and spectroscopic characterization methods for 4-(1H-tetrazol-5-yl)benzene-1,2-diol?
- Structural Features : The compound consists of a catechol core (benzene-1,2-diol) substituted with a tetrazole ring at the 4-position. The tetrazole group introduces aromaticity and hydrogen-bonding capabilities, while the hydroxyl groups enhance solubility and redox activity.
- Spectroscopic Methods :
- NMR : The hydroxyl protons (1,2-diol) appear as broad peaks in -NMR (~5-6 ppm), while tetrazole protons resonate as singlet(s) near 8-9 ppm. -NMR will show carbons adjacent to hydroxyls (~150 ppm) and tetrazole carbons (~125-140 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M-H]-) and fragmentation patterns. The tetrazole ring may undergo cleavage under specific ionization conditions .
- IR : Strong O-H stretches (~3200-3500 cm) and tetrazole C=N vibrations (~1600 cm) are diagnostic .
Q. What synthetic routes are effective for preparing 4-(1H-tetrazol-5-yl)benzene-1,2-diol?
- Methodology :
Cyclization Approach : React 4-cyano-benzene-1,2-diol with sodium azide and ammonium chloride in DMF under reflux (100°C, 24 h) to form the tetrazole ring via [2+3] cycloaddition .
Coupling Reactions : Use Suzuki-Miyaura coupling to attach a pre-formed tetrazole boronic ester to a dihydroxybromobenzene precursor .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) or column chromatography (SiO, gradient elution) .
Q. How should 4-(1H-tetrazol-5-yl)benzene-1,2-diol be stored to ensure stability?
- Storage Conditions : Store at -20°C in amber vials under inert gas (N) to prevent oxidation of hydroxyl groups. Avoid prolonged exposure to light or moisture, as the tetrazole ring may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of 4-(1H-tetrazol-5-yl)benzene-1,2-diol?
- Methodology :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model exchange-correlation effects and account for exact exchange contributions .
- Key Analyses :
- HOMO-LUMO Gaps : Predict redox behavior (e.g., antioxidant potential) by calculating frontier molecular orbitals.
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., hydroxyl O, tetrazole N) for reaction mechanism studies .
- Validation : Compare computed IR/NMR spectra with experimental data to refine theoretical models .
Q. What experimental assays are suitable for evaluating the anti-inflammatory activity of 4-(1H-tetrazol-5-yl)benzene-1,2-diol?
- Assay Design :
- DPPH Radical Scavenging : Measure antioxidant capacity by monitoring absorbance decay at 517 nm .
- Nitric Oxide (NO) Inhibition : Treat LPS-activated macrophages with the compound and quantify NO production via Griess reaction (λ = 540 nm) .
- Western Blotting : Assess downregulation of pro-inflammatory markers (e.g., COX-2, iNOS) in treated cells .
- Controls : Include positive controls (e.g., ascorbic acid for DPPH, dexamethasone for NO) and validate cell viability with sulforhodamine B (SRB) assays .
Q. How can researchers resolve contradictions in reported biological activities of catechol-tetrazole derivatives?
- Approach :
Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., alkyl chains on tetrazole, hydroxyl protecting groups) and compare bioactivity trends .
Experimental Reproducibility : Standardize assay conditions (e.g., cell lines, LPS concentrations) and validate purity via HPLC (>95%) .
Computational Docking : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina to identify critical binding motifs .
Q. What mechanistic insights explain the redox behavior of 4-(1H-tetrazol-5-yl)benzene-1,2-diol in aqueous environments?
- Experimental Design :
- Cyclic Voltammetry (CV) : Perform in phosphate buffer (pH 7.4) using a glassy carbon electrode. Observe oxidation peaks (~0.5 V vs. Ag/AgCl) corresponding to catechol → quinone conversion .
- pH-Dependent Studies : Adjust pH (3–10) to assess protonation effects on redox potentials and stability of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
